HSF1B

Heat Shock Response HSF1 Activation Transcriptional Regulation

HSF1 pathway researchers often face confounding off-target effects with HSF1A, which inhibits the TRiC/CCT chaperonin complex alongside HSF1 activation. HSF1B (CAS 1196723-95-1) is a direct, selective HSF1 activator that avoids TRiC/CCT inhibition, yielding unambiguous transcriptional readouts. • EC50 2.6 μM for HSF1 activation in human cell lines. • Purity ≥99% ensures lot-to-lot reproducibility. • Ideal positive control for pathway activation; pairs with KRIBB11 for bidirectional HSF1 modulation studies. • Available from stock with global shipping; multiple pack sizes for dose-response workflows.

Molecular Formula C26H23Cl2N3O
Molecular Weight 464.4 g/mol
CAS No. 1196723-95-1
Cat. No. B1650752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSF1B
CAS1196723-95-1
Molecular FormulaC26H23Cl2N3O
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C26H23Cl2N3O/c1-2-3-4-18-5-7-20(8-6-18)26(32)29-25-17-24(19-9-11-21(27)12-10-19)30-31(25)23-15-13-22(28)14-16-23/h5-17H,2-4H2,1H3,(H,29,32)
InChIKeyYBESODXFBCCIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSF1B: HSF1 Activator for Heat Shock Research


HSF1B (CAS 1196723-95-1) is a synthetic small molecule activator of human heat shock factor protein 1 (HSF1) . It is chemically defined as N-[2,5-bis(4-chlorophenyl)pyrazol-3-yl]-4-butylbenzamide, with a molecular formula of C26H23Cl2N3O and a molecular weight of 464.4 g/mol [1]. This compound is utilized in research settings to study the HSF1-mediated heat shock response, a critical cellular mechanism for proteostasis and stress adaptation [2].

HSF1B: Not Interchangeable with Other HSF1 Modulators


The HSF1 pathway is a complex signaling network, and small molecules targeting it exhibit profound functional divergence. HSF1B is a direct **activator** of HSF1, whereas many other commercial compounds like KRIBB11 or CCT251236 are potent **inhibitors** . Furthermore, even among activators, mechanisms differ significantly; for instance, HSF1A is also known to inhibit the TRiC/CCT chaperonin complex, introducing off-target effects that HSF1B may avoid . This functional opposition and mechanistic divergence mean that substituting one HSF1 modulator for another in an experiment can lead to diametrically opposed or confounded biological outcomes, making precise compound selection critical for data reproducibility and interpretation [1].

HSF1B: Key Comparator Analysis


Functional Opposition: HSF1 Activation vs. Inhibition

HSF1B's primary mode of action is as an HSF1 **activator**, contrasting sharply with prominent HSF1 pathway inhibitors like KRIBB11. This fundamental difference in functional output is the most critical factor in selecting the correct tool compound for a specific research question . While HSF1B amplifies HSF1 transcriptional activity in human HeLa cells with an EC50 of 2.6 μM, KRIBB11 inhibits heat shock-induced luciferase activity with an IC50 of 1.2 μM [1].

Heat Shock Response HSF1 Activation Transcriptional Regulation

Potency Comparison with Other HSF1 Activators

HSF1B's potency as an HSF1 activator is in the low micromolar range, with an EC50 of 2.6 μM for amplifying HSF1 transcriptional activity [1]. This is comparable to the potency of another known HSF1 activator, ML346, which induces Hsp70 expression with an EC50 of 4.6 μM [2]. This quantitative benchmark allows researchers to select HSF1B as a viable alternative activator within a similar concentration range for their assays.

Potency Comparison EC50 HSF1 Activators

Mechanistic Divergence: No TRiC/CCT Inhibition

HSF1A, while also an HSF1 activator, is a known inhibitor of the TRiC/CCT chaperonin complex, an activity that can confound interpretation of its effects on proteostasis and toxin translocation . Current evidence suggests HSF1B is a direct HSF1 activator, and its mechanism is not reported to involve TRiC/CCT inhibition [1]. For researchers specifically interrogating HSF1-mediated transcription without the confounding variable of chaperonin inhibition, HSF1B offers a cleaner, more targeted approach.

Off-Target Effects TRiC/CCT Mechanism of Action

HSF1B: Experimental Applications


Dissecting Transcriptional Activation from Chaperonin Effects

In studies aiming to delineate the specific transcriptional consequences of HSF1 activation from the broader effects of chaperonin complex modulation, HSF1B is the superior choice over HSF1A. Since HSF1A is also a TRiC/CCT inhibitor, using HSF1B allows researchers to activate HSF1 without simultaneously inhibiting this crucial chaperonin, thereby generating cleaner, more interpretable data on HSF1's direct role in gene expression .

Comparative Profiling: Activators vs. Inhibitors in Stress Models

HSF1B is an essential tool for any research program requiring both activation and inhibition of the HSF1 pathway. For instance, in a study investigating the role of the heat shock response in cancer cell survival or neurodegeneration, HSF1B can be used as a positive control for pathway activation, contrasting with the effects of an inhibitor like KRIBB11 . This bidirectional modulation is critical for validating the pathway's role in a given phenotype.

HTS Hit Validation for HSF1 Activation

For drug discovery programs that have identified putative HSF1 activators from a high-throughput screen, HSF1B serves as a robust and chemically distinct positive control. Its well-defined activity as an activator, with a quantified EC50 of 2.6 μM in a human cell line [1], makes it ideal for validating assay performance, benchmarking the potency of new chemical entities, and confirming that the observed biological effect is specifically due to HSF1 pathway activation.

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